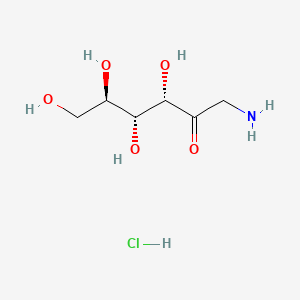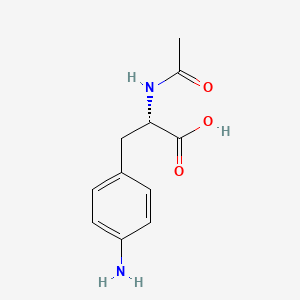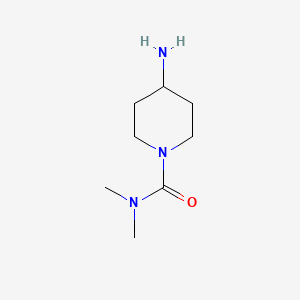
3-Amino-5-bromopyridine-2-carboxylic acid
概要
説明
3-Amino-5-bromopyridine-2-carboxylic acid is a pyridine derivative with the molecular formula C6H5BrN2O2 and a molecular weight of 217.02 g/mol . This compound is characterized by the presence of an amino group at the 3-position, a bromine atom at the 5-position, and a carboxylic acid group at the 2-position on the pyridine ring . It is commonly used as an intermediate in organic synthesis and pharmaceutical research .
作用機序
Target of Action
3-Amino-5-bromopyridine-2-carboxylic acid is a pyridine derivative that is commonly used as an organic synthesis and pharmaceutical intermediate . It can be used in the synthesis of various pyridine-based bioactive molecules . .
Mode of Action
It is known to be used in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that the compound may interact with its targets through carbon–carbon bond formation.
Biochemical Pathways
Given its use in the synthesis of various pyridine-based bioactive molecules , it can be inferred that it may influence a variety of biochemical pathways depending on the specific bioactive molecule it is used to synthesize.
Result of Action
It is known to be used in the synthesis of various pyridine-based bioactive molecules , suggesting that its effects would be dependent on the specific bioactive molecule it is used to synthesize.
Action Environment
It is recommended to be stored under inert gas (nitrogen or argon) at 2–8 °c , suggesting that temperature and atmospheric conditions may affect its stability.
生化学分析
Biochemical Properties
3-Amino-5-bromopyridine-2-carboxylic acid is used in the preparation of biological reagents such as macrocyclic glucagon-like peptide 1 receptor agonists . It is also used in the preparation of pyridinamide and indoline compounds
Molecular Mechanism
It is known to be involved in the synthesis of certain biological reagents
Temporal Effects in Laboratory Settings
It is known that it has a melting point of over 170°C and a predicted boiling point of 399.0±42.0 °C .
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Amino-5-bromopyridine-2-carboxylic acid involves the bromination of 3-Amino-2-pyridinecarboxylic acid . The reaction typically employs bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield . The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process .
化学反応の分析
Types of Reactions
3-Amino-5-bromopyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Condensation Reactions: The amino and carboxylic acid groups can participate in condensation reactions to form amides or imides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are employed in the presence of alcohols.
Condensation: Reagents like carbodiimides or acid chlorides are used to facilitate the formation of amides or imides.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 3-amino-5-alkoxypyridine-2-carboxylic acid or 3-amino-5-thiopyridine-2-carboxylic acid are formed.
Esters: Methyl or ethyl esters of this compound are common products.
Amides and Imides: Various amide or imide derivatives can be synthesized through condensation reactions.
科学的研究の応用
3-Amino-5-bromopyridine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
類似化合物との比較
Similar Compounds
3-Amino-2-pyridinecarboxylic acid: Lacks the bromine atom, resulting in different reactivity and applications.
5-Bromopicolinic acid: Lacks the amino group, affecting its chemical properties and uses.
3-Amino-5-bromopyridine-2-carbonitrile: Contains a nitrile group instead of a carboxylic acid group, leading to distinct chemical behavior.
Uniqueness
3-Amino-5-bromopyridine-2-carboxylic acid is unique due to the combination of functional groups on the pyridine ring, which imparts versatile reactivity and makes it a valuable intermediate in various synthetic pathways .
特性
IUPAC Name |
3-amino-5-bromopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXIHPZAIYKHGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678395 | |
| Record name | 3-Amino-5-bromopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870997-85-6 | |
| Record name | 3-Amino-5-bromopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
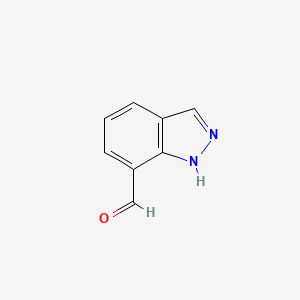
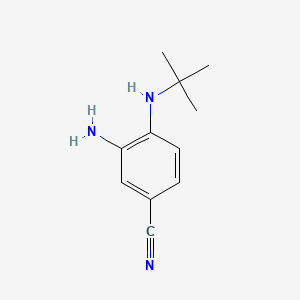

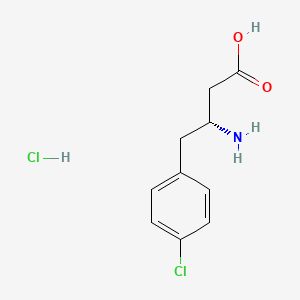
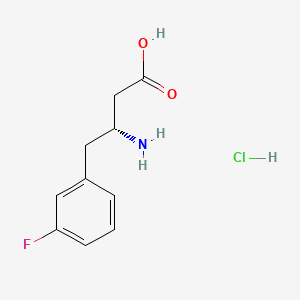

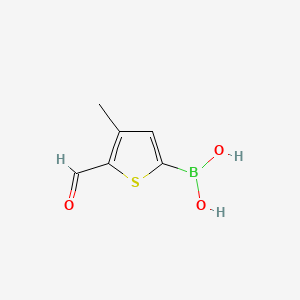


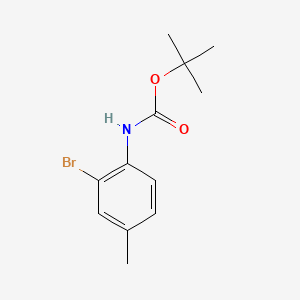
![(5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester](/img/structure/B581938.png)
